REACTION_CXSMILES
|
[Cl:1][C:2]1[C:3]([CH2:12][C:13]#[N:14])=[N:4][CH:5]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:7]=1.[C:15]([OH:18])(=[O:17])[CH3:16]>[Pd]>[C:15]([OH:18])(=[O:17])[CH3:16].[Cl:1][C:2]1[C:3]([CH2:12][CH2:13][NH2:14])=[N:4][CH:5]=[C:6]([C:8]([F:11])([F:9])[F:10])[CH:7]=1 |f:3.4|
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Name
|
|
Quantity
|
113 g
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Type
|
reactant
|
Smiles
|
ClC=1C(=NC=C(C1)C(F)(F)F)CC#N
|
Name
|
|
Quantity
|
2.5 L
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C(=NC=C(C1)C(F)(F)F)CC#N
|
Name
|
|
Quantity
|
30 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
The reaction medium is stirred at ambient temperature under a hydrogen pressure of 5 bar
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the medium is filtered over a bed of celite
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Type
|
CONCENTRATION
|
Details
|
concentrated to dryness so as
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)O.ClC=1C(=NC=C(C1)C(F)(F)F)CCN
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |